molecular formula C16H15NO3 B14673746 Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- CAS No. 33334-26-8

Acetamide, N-[2-(2-methoxybenzoyl)phenyl]-

Katalognummer: B14673746
CAS-Nummer: 33334-26-8
Molekulargewicht: 269.29 g/mol
InChI-Schlüssel: LMILHVLASWPXDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- is an organic compound with a complex structure that includes both acetamide and methoxybenzoyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- typically involves the reaction of 2-methoxybenzoic acid with aniline, followed by acetylation. The reaction conditions often require the use of a catalyst and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and advanced purification techniques to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be used in the study of enzyme interactions and protein binding. Its structure allows it to interact with various biological molecules, making it useful in biochemical research.

Medicine

In medicine, Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- may have potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a valuable starting material for the synthesis of drugs.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Wirkmechanismus

The mechanism of action of Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- include:

  • Acetamide, N-(2-methoxyphenyl)-
  • Acetamide, N-(4-methoxyphenyl)-2-methoxy-
  • Acetamide, N-(2-hydroxyphenyl)-

Uniqueness

What sets Acetamide, N-[2-(2-methoxybenzoyl)phenyl]- apart from these similar compounds is its specific structure, which includes both acetamide and methoxybenzoyl groups

Eigenschaften

CAS-Nummer

33334-26-8

Molekularformel

C16H15NO3

Molekulargewicht

269.29 g/mol

IUPAC-Name

N-[2-(2-methoxybenzoyl)phenyl]acetamide

InChI

InChI=1S/C16H15NO3/c1-11(18)17-14-9-5-3-7-12(14)16(19)13-8-4-6-10-15(13)20-2/h3-10H,1-2H3,(H,17,18)

InChI-Schlüssel

LMILHVLASWPXDF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.